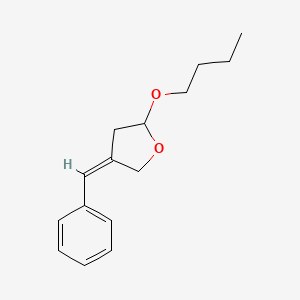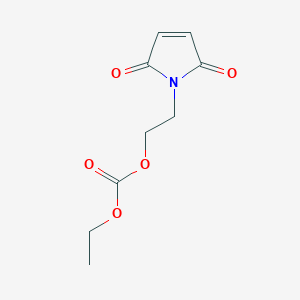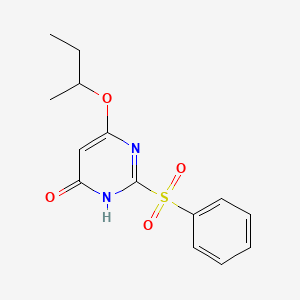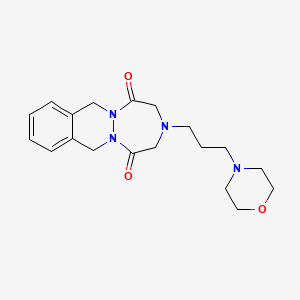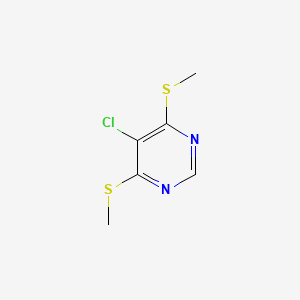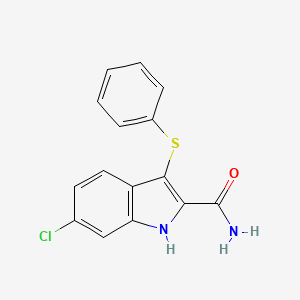![molecular formula C13H8O4 B12918114 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde CAS No. 174415-54-4](/img/structure/B12918114.png)
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its structure, which includes three furan rings connected by carbon-carbon bonds, with an aldehyde group attached to one of the furan rings. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide can yield intermediate compounds, which can then be further reacted to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers .
Mécanisme D'action
The mechanism of action of 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, contributing to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Furan-2-carboxaldehyde: A simpler analog with one furan ring and an aldehyde group.
5-(1H-pyrazol-4-yl)furan-2-carbaldehyde: Contains a pyrazole ring in addition to the furan ring.
5,5’-(furan-2,5-diyl)bis(thiophene-2-carbaldehyde): Features thiophene rings in place of some furan rings .
Uniqueness: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde is unique due to its three interconnected furan rings, which impart distinct electronic and steric properties. This structural complexity can lead to unique reactivity and interactions compared to simpler furan derivatives .
Propriétés
Numéro CAS |
174415-54-4 |
|---|---|
Formule moléculaire |
C13H8O4 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H8O4/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H |
Clé InChI |
HLLCZMFWUKEZOI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC=C(O2)C3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
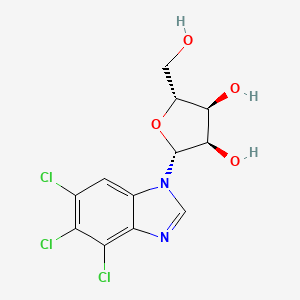
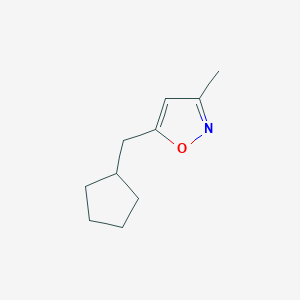

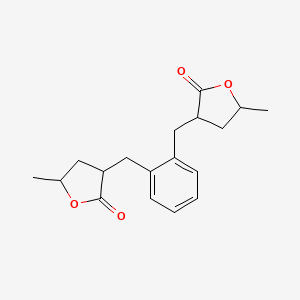

![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
